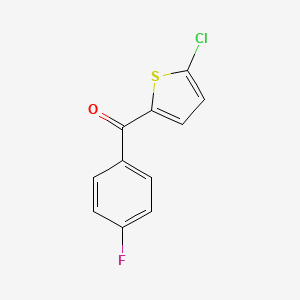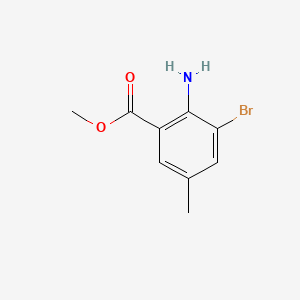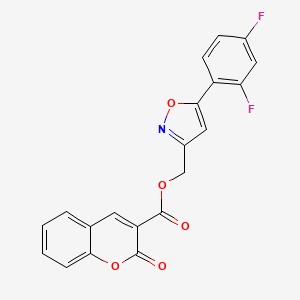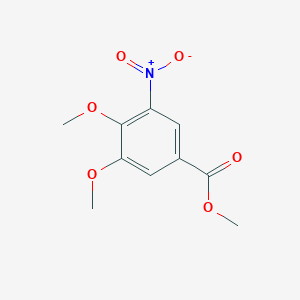
(5-Chlorothiophen-2-yl)(4-fluorophenyl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(5-Chlorothiophen-2-yl)(4-fluorophenyl)methanone is an organic compound with the molecular formula C11H6ClFOS and a molecular weight of 240.68 . . The IUPAC name for this compound is (4-chloro-2-thienyl)(4-fluorophenyl)methanone .
Physical And Chemical Properties Analysis
(5-Chlorothiophen-2-yl)(4-fluorophenyl)methanone is a solid substance . . The storage temperature is 28 C . For more detailed physical and chemical properties, specialized resources or databases should be consulted.Applications De Recherche Scientifique
Role in Supramolecular Architectures
A study on the crystal packing of a series of 1,2,4-oxadiazole derivatives, including compounds structurally similar to (5-Chlorothiophen-2-yl)(4-fluorophenyl)methanone, highlighted the significant role of non-covalent interactions, such as lone pair (lp)-π interactions and halogen bonds, in stabilizing molecular conformations within crystal environments. These interactions, along with favorable hydrogen bonds, contribute to the overall stabilization of the crystal lattice, providing insights into the supramolecular architecture of related compounds (Sharma et al., 2019).
Applications in Biological Studies
Another study explored the synthesis and characterization of compounds structurally analogous to (5-Chlorothiophen-2-yl)(4-fluorophenyl)methanone, focusing on their potential biological applications. Through UV, IR, NMR, and high-resolution mass spectrometry, as well as density functional theory (DFT) calculations, researchers investigated the equilibrium geometry, bonding features, and the antibacterial activity of these compounds, showcasing their potential in addressing biological concerns (Shahana & Yardily, 2020).
Development of Radiolabeled Compounds
Research into the synthesis, radiolabeling, and in vivo evaluation of radiolabeled compounds bearing structural resemblance to (5-Chlorothiophen-2-yl)(4-fluorophenyl)methanone for potential use in SPECT imaging of the serotonin 5-HT2A receptor was conducted. This work demonstrates the applicability of such compounds in medical imaging, contributing to the understanding of receptor dynamics in various psychiatric conditions (Blanckaert et al., 2007).
Synthesis and Antitumor Activities
The synthesis and biological evaluation of 3-Amino-4-Morpholino-1H-Indazol-1-yl(3-Fluorophenyl)Methanone, a compound with structural similarities, demonstrated distinct inhibitory effects on the proliferation of various cancer cell lines. This research contributes to the development of new antitumor agents, underscoring the relevance of chemical synthesis in therapeutic advancements (Tang & Fu, 2018).
Catalyst-Free Synthesis for Pharmaceutical Applications
An efficient, catalyst- and solvent-free method for synthesizing compounds with a structure similar to (5-Chlorothiophen-2-yl)(4-fluorophenyl)methanone was developed, utilizing microwave-assisted Fries rearrangement. This approach highlights advancements in pharmaceutical synthesis, emphasizing greener and more efficient production methods for complex molecules (Moreno-Fuquen et al., 2019).
Safety and Hazards
The safety information for (5-Chlorothiophen-2-yl)(4-fluorophenyl)methanone indicates that it has the GHS07 pictogram and the signal word "Warning" . The hazard statements include H302, H312, and H332 . Precautionary statements include P264, P270, P280, P301 + P312 + P330, P302 + P352 + P312, P363, P402 + P404, and P501 .
Propriétés
IUPAC Name |
(5-chlorothiophen-2-yl)-(4-fluorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClFOS/c12-10-6-5-9(15-10)11(14)7-1-3-8(13)4-2-7/h1-6H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSAZWHDIHGLVEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(=O)C2=CC=C(S2)Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClFOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Chlorothiophen-2-yl)(4-fluorophenyl)methanone | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,3-dimethyl-1H-pyrazolo[3,4-d]pyridazin-7-ol](/img/structure/B2798080.png)
![6-fluoro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-imine](/img/structure/B2798081.png)
![8-chloro-N-methyl-11-oxo-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidine-2(11H)-carboxamide](/img/structure/B2798084.png)

![N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-2,4-dimethylthiazole-5-carboxamide](/img/structure/B2798087.png)
![(3R,8aS)-3-methyloctahydropyrrolo[1,2-a]pyrazine dihydrochloride](/img/structure/B2798088.png)

![3-amino-N-(3-bromo-4-methylphenyl)-6-(pyridin-4-yl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2798091.png)
![Methyl 2-[2-(2,6-difluorobenzoyl)imino-4,6-dimethyl-1,3-benzothiazol-3-yl]acetate](/img/structure/B2798094.png)
![N-(3-cyano-6-methyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-2-(4-fluorophenyl)acetamide](/img/structure/B2798097.png)

![5-Tert-butyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2798099.png)
![5-Adamantan-1-yl-4-allyl-4H-[1,2,4]triazole-3-thiol](/img/structure/B2798101.png)